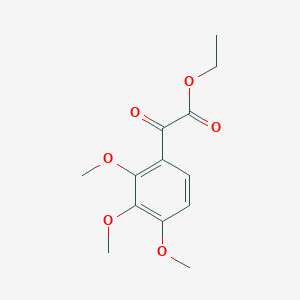

![molecular formula C13H17F3N2 B6329014 2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 1240572-76-2](/img/structure/B6329014.png)

2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

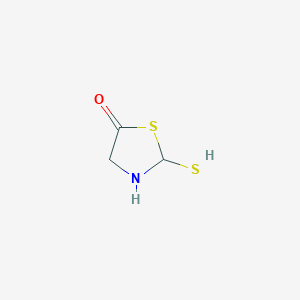

“2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine” is a synthetic compound that belongs to the piperazine family. Piperazines are a group of compounds featuring a core piperazine functional group, a ring containing two nitrogen atoms and four carbon atoms . The trifluoromethyl group in the compound has the formula -CF3 .

Synthesis Analysis

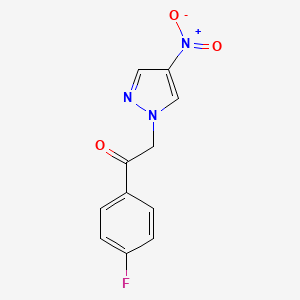

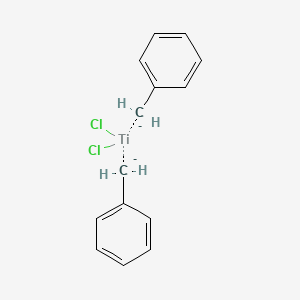

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C13H17F3N2. The trifluoromethyl group in the compound has the formula -CF3 .

Applications De Recherche Scientifique

2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine has been studied for its potential applications in various fields of science and medicine. It has been studied as a potential inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are pro-inflammatory mediators. It has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, which are also pro-inflammatory mediators. Additionally, it has been studied as a potential inhibitor of the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics.

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to inhibit nitric oxide synthase . Nitric oxide synthase is an enzyme responsible for the production of nitric oxide, a molecule involved in various physiological and pathological processes.

Mode of Action

If it acts similarly to related compounds, it may inhibit the activity of its target enzyme, thereby reducing the production of nitric oxide .

Biochemical Pathways

Given its potential role as a nitric oxide synthase inhibitor, it may impact pathways involving nitric oxide, such as vasodilation, immune response modulation, and neurotransmission .

Result of Action

If it acts as a nitric oxide synthase inhibitor, it could potentially reduce nitric oxide production, impacting processes such as vasodilation, immune response, and neurotransmission .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine in lab experiments include its relatively low cost and its ability to inhibit multiple enzymes involved in the production of pro-inflammatory mediators. The main limitation is that it is not as potent as other inhibitors of these enzymes, and thus may require higher concentrations to achieve the desired effect.

Orientations Futures

Some potential future directions for research on 2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine include exploring its potential as a therapeutic agent for inflammatory diseases, studying its effects on other enzymes involved in the production of pro-inflammatory mediators, and investigating its potential as a tool for drug discovery. Additionally, further research could be conducted to explore its potential as an inhibitor of other enzymes and biological processes, as well as its potential side effects.

Méthodes De Synthèse

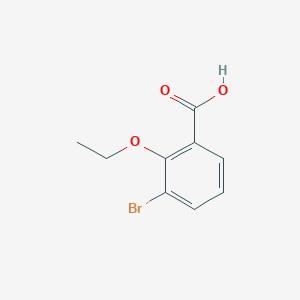

2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine is synthesized by the reaction of 2-methyl-1-piperazine with 2-(trifluoromethyl)phenylmethyl bromide in the presence of an acid catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile. The reaction is typically conducted at room temperature, and the product is isolated by precipitation or filtration.

Propriétés

IUPAC Name |

2-methyl-1-[[2-(trifluoromethyl)phenyl]methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c1-10-8-17-6-7-18(10)9-11-4-2-3-5-12(11)13(14,15)16/h2-5,10,17H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZRVCWDFGFMEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride](/img/structure/B6328948.png)

![5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B6328987.png)

![3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid](/img/structure/B6328990.png)

![3-Methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6328992.png)

![2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6329017.png)